molecular formula C10H12ClNO3 B1373488 2-Amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol CAS No. 1094248-62-0

2-Amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

Cat. No. B1373488
CAS RN: 1094248-62-0
M. Wt: 229.66 g/mol
InChI Key: LTMCNIOAUBGLNJ-UHFFFAOYSA-N
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Description

“2-Amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1094248-62-0. It has a molecular weight of 229.66 . The IUPAC name for this compound is 2-amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12ClNO3/c11-7-3-6(8(13)5-12)4-9-10(7)15-2-1-14-9/h3-4,8,13H,1-2,5,12H2 . This code provides a specific string of characters that represent the 2D structure of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the searched resources.

Scientific Research Applications

Antimicrobial and Antifungal Agents

Research indicates that compounds derived from 2,3-dihydro-1,4-benzodioxin, like 2-Amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol, show promise as antimicrobial and antifungal agents. A study by Abbasi et al. (2020) involved synthesizing various compounds with this core structure, showing significant antibacterial and antifungal potential, particularly against specific strains, with low hemolytic activity (Abbasi et al., 2020).

Anticonvulsant Activity

Arustamyan et al. (2019) demonstrated that amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, which is structurally similar to the compound , exhibited anticonvulsant activity. This suggests potential therapeutic applications in neurological disorders (Arustamyan et al., 2019).

Anti-Diabetic Agents

Abbasi et al. (2023) synthesized a series of compounds with a core structure similar to this compound. These compounds showed weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting potential use as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).

Lipoxygenase Inhibition

A study by Abbasi et al. (2017) on derivatives of 2,3-dihydro-1,4-benzodioxin, like the compound of interest, found them to have antibacterial potential and moderate inhibitory activity against lipoxygenase enzyme. This indicates potential applications in treating inflammatory conditions (Abbasi et al., 2017).

Synthesis of Therapeutical Compounds

Bozzo et al. (2003) worked on synthesizing 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and derivatives, which are precursors to potential therapeutic compounds. This demonstrates the compound's relevance in the synthesis of new medicinal agents (Bozzo et al., 2003).

Biochemical Analysis

Biochemical Properties

2-Amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions for extended periods . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term effects on cellular function have also been observed, with some studies reporting sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways effectively . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For instance, it has been shown to interact with organic cation transporters, facilitating its uptake into cells . Once inside the cell, the compound can localize to specific compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It has been found to localize to the mitochondria, where it can affect mitochondrial function and energy production . Additionally, post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action .

properties

IUPAC Name

2-amino-1-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c11-7-3-6(8(13)5-12)4-9-10(7)15-2-1-14-9/h3-4,8,13H,1-2,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMCNIOAUBGLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Cl)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
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2-Amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
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2-Amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
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2-Amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
Reactant of Route 5
2-Amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
Reactant of Route 6
2-Amino-1-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

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